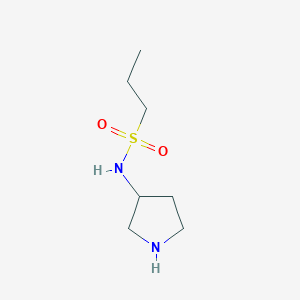![molecular formula C14H26N2O B13183783 3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one](/img/structure/B13183783.png)
3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications . This compound is characterized by a piperidine ring attached to a cyclohexanone moiety, with a dimethylamino group linked to the piperidine ring.
Preparation Methods
The synthesis of 3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one involves several steps, typically starting with the preparation of the piperidine ring followed by its functionalization. One common synthetic route includes the reaction of piperidine with formaldehyde and dimethylamine to introduce the dimethylamino group. The resulting intermediate is then reacted with cyclohexanone under specific conditions to form the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group enhances its ability to interact with biological membranes and receptors, leading to various pharmacological effects. The piperidine ring plays a crucial role in its binding affinity and selectivity towards target proteins . The exact pathways and molecular targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one can be compared with other similar compounds, such as:
1-(1-(4-Methoxyphenyl)cyclohexyl)piperidine: Known for its analgesic properties.
2-(Ethylamino)-2-phenylcyclohexan-1-one: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity compared to other piperidine derivatives .
Properties
Molecular Formula |
C14H26N2O |
|---|---|
Molecular Weight |
238.37 g/mol |
IUPAC Name |
3-[4-[(dimethylamino)methyl]piperidin-1-yl]cyclohexan-1-one |
InChI |
InChI=1S/C14H26N2O/c1-15(2)11-12-6-8-16(9-7-12)13-4-3-5-14(17)10-13/h12-13H,3-11H2,1-2H3 |
InChI Key |
PSWABFJKOZJEBV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CCN(CC1)C2CCCC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Aminomethyl)azepan-1-yl]ethan-1-one](/img/structure/B13183701.png)
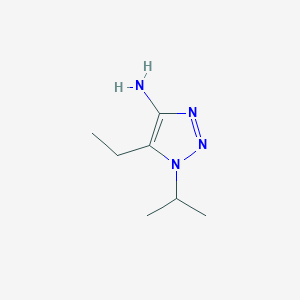
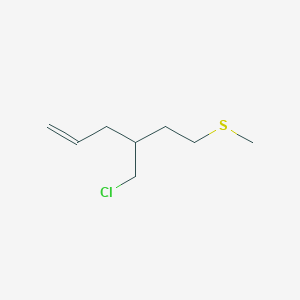
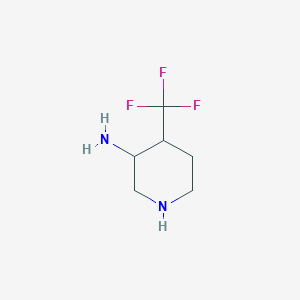

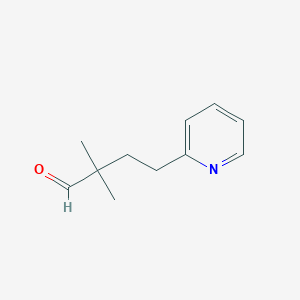
![5-[tert-Butyl(methyl)amino]furan-2-carbaldehyde](/img/structure/B13183730.png)


![4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13183749.png)


